molecular formula C25H23N3O5 B2784588 (5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 1203314-02-6

(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No. B2784588
CAS RN: 1203314-02-6
M. Wt: 445.475
InChI Key: ZNXYGYMPEVYGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a benzofuran group, an isoxazole group, and a naphthyridine group. The benzofuran group consists of a fused benzene and furan ring . The isoxazole group is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The naphthyridine group is a two-ring system containing four nitrogen atoms.

Scientific Research Applications

Synthesis and Biological Activity

Compounds related to the structure of interest have been synthesized and investigated for their biological activities. For instance, derivatives of benzo[b][1,6]naphthyridine have shown potent cytotoxicity against various cancer cell lines. These compounds, particularly 4-N-[2-(dimethylamino)ethyl]carboxamides, demonstrated growth inhibitory properties against murine P388 leukemia and Lewis lung carcinoma, with some exhibiting IC50 values <10 nM (Deady et al., 2005).

Chemical Synthesis and Luminescence Properties

The chemical synthesis of related compounds has been explored, highlighting the potential of these molecules in various applications, including luminescence. For example, the synthesis of methyl hexahydrobenzo[a]acridine-9- and -[c]acridine-10-carboxylates through three-component condensation demonstrated the ability to create compounds with specific spectral luminescence properties (Kozlov et al., 2010).

Neuroprotective Properties

Significant research has focused on the neuroprotective properties of naphthyridine derivatives. Ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate (ITH4012) has been identified as a novel acetylcholinesterase inhibitor with neuroprotective properties, reducing cell death induced by various compounds in bovine chromaffin cell and human neuroblastoma cell line SH-SY5Y (Orozco et al., 2004).

Catalysis and Organic Synthesis

The exploration of catalyzed reactions to synthesize naphthyridine derivatives has expanded the toolkit for chemical synthesis. An efficient approach for the silver-catalyzed tandem synthesis of highly functionalized naphthyridines showcases the versatility of these compounds in organic synthesis (Verma et al., 2013).

properties

IUPAC Name

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-4-28-12-20(23(29)19-7-5-14(2)26-24(19)28)25(30)31-13-18-11-22(33-27-18)16-6-8-21-17(10-16)9-15(3)32-21/h5-8,10-12,15H,4,9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXYGYMPEVYGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC3=NOC(=C3)C4=CC5=C(C=C4)OC(C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

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